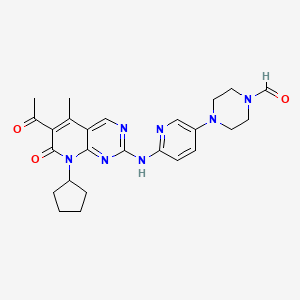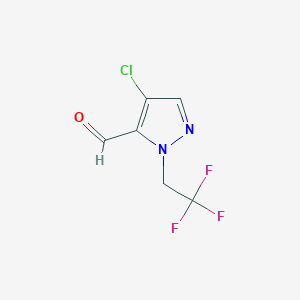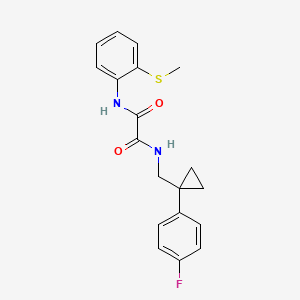
4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate” would be based on the benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds. The compound would have chloro, methyl, nitro, and sulfonate functional groups attached to the benzene ring at the 4, 3 and 5, 2, and 1 positions respectively .Scientific Research Applications
Oxidation-Reduction Reactions
The compound has been studied in the context of oxidation-reduction reactions involving nitro groups in trifluoromethanesulfonic acid. For example, 2-Chloro-1,3-dimethylbenzene reacts with 1,4-dinitrobenzene to yield tris(4-chloro-3,5-dimethylphenyl)methanol. These reactions showcase the compound's role in facilitating hydride transfer and subsequent series of benzylations, highlighting its potential in synthesizing triarylmethyl cations (R. Austin & J. Ridd, 1994).
Vicarious Nucleophilic Substitution
The compound has been involved in studies on vicarious nucleophilic substitution of hydrogen in nitroarenes with chloromethylphenyl sulfone, showing specificity towards the ortho position to the nitro group. This reaction provides an efficient method for synthesizing disubstituted nitrobenzene derivatives, demonstrating the compound's utility in creating structurally diverse aromatic compounds (M. Mąkosza, T. Glinka, & A. Kinowski, 1984).
Synthesis of Sulfonamide Derivatives
Research has also focused on synthesizing sulfonamide derivatives using compounds bearing the sulfonamide fragment. These derivatives have shown significant in vitro anti-cancer activity, underlining the compound's importance in medicinal chemistry and drug discovery (A. Cumaoğlu et al., 2015).
Carbonic Anhydrase Inhibitors
Another application involves the synthesis of novel [1,4]oxazepine-based primary sulfonamides from 4-Chloro-3-nitrobenzenesulfonamide reacting with bis-electrophilic phenols. These compounds exhibited strong inhibition of human carbonic anhydrases, illustrating the compound's utility in developing new therapeutic agents (A. Sapegin et al., 2018).
Luminescent Probes and Selective Adsorption of Dyes
The compound has been utilized in the post-synthetic cation exchange in metal-organic frameworks for luminescent probes and selective adsorption of dyes, showcasing its versatility in materials science and sensor technology (M. Guo et al., 2017).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate” would depend on various factors including its physical and chemical properties, how it’s handled, and how it’s disposed of. Without specific Safety Data Sheet (SDS) information, it’s difficult to provide a detailed safety and hazard analysis .
properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-9-7-11(8-10(2)14(9)15)21-22(19,20)13-6-4-3-5-12(13)16(17)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMAYMYHRYCDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2608717.png)



![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2608721.png)
![2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2608723.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2608724.png)
![N-(2-Chlorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2608725.png)
![(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B2608726.png)

![Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2608736.png)